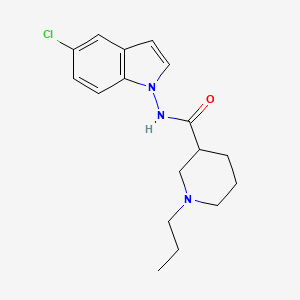

n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide

CAS No.: 919102-49-1

Cat. No.: VC17322075

Molecular Formula: C17H22ClN3O

Molecular Weight: 319.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919102-49-1 |

|---|---|

| Molecular Formula | C17H22ClN3O |

| Molecular Weight | 319.8 g/mol |

| IUPAC Name | N-(5-chloroindol-1-yl)-1-propylpiperidine-3-carboxamide |

| Standard InChI | InChI=1S/C17H22ClN3O/c1-2-8-20-9-3-4-14(12-20)17(22)19-21-10-7-13-11-15(18)5-6-16(13)21/h5-7,10-11,14H,2-4,8-9,12H2,1H3,(H,19,22) |

| Standard InChI Key | WQYDKEKGELTOCN-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1CCCC(C1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |

Introduction

Molecular Characteristics

-

Molecular Formula:

-

Structure: The compound features a piperidine ring substituted with a carboxamide group and an indole moiety chlorinated at the 5th position.

Identifiers

-

IUPAC Name: N-(5-chloroindol-1-yl)-1-propylpiperidine-3-carboxamide .

-

SMILES Notation:

C=CCN1CCCC(C1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl.

Structural Features

The compound contains:

-

A piperidine core with a propyl substitution.

-

A carboxamide functional group.

-

A 5-chloroindole scaffold, which is often associated with bioactivity in drug-like molecules.

Synthesis Pathways

The synthesis of this compound typically involves:

-

Indole Functionalization: Chlorination at the 5th position of the indole ring.

-

Piperidine Modification: Introduction of the carboxamide group and propyl chain to the piperidine scaffold.

-

Coupling Reaction: Linking the indole and piperidine moieties through an amide bond.

Analogues

Structural analogues of this compound often explore variations in:

-

Substituents on the indole ring (e.g., different halogens or alkyl groups).

-

Modifications to the piperidine side chain to enhance pharmacokinetics or target specificity.

Potential Applications

Compounds with similar scaffolds have shown activity in:

-

Anticancer Research: Indoles are known for their cytotoxic properties, targeting tumor cells via mechanisms such as apoptosis induction.

-

Neuropharmacology: Piperidine derivatives are frequently studied for their roles as receptor modulators or enzyme inhibitors.

Safety and Toxicology

While specific toxicological data for this compound are unavailable, general considerations for similar compounds include:

-

Acute Toxicity: Possible irritation or organ toxicity at high doses.

-

Chronic Effects: Long-term effects depend on metabolic stability and bioaccumulation potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume